Migril - 86498-65-9

Migril

Catalog Number: EVT-1584225
CAS Number: 86498-65-9
Molecular Formula: C96H109ClN16O18
Molecular Weight: 1810.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Migril is a pharmaceutical compound primarily used for the treatment of acute migraine attacks. It is a combination medication that includes three active ingredients: caffeine, cyclizine hydrochloride, and ergotamine tartrate. Each of these components plays a significant role in alleviating migraine symptoms, particularly headache pain and associated nausea.

Source

Migril is available in tablet form and is typically manufactured by pharmaceutical companies specializing in headache treatments. The combination of its ingredients has been formulated to enhance efficacy while minimizing side effects commonly associated with migraine medications.

Classification

Migril falls under the category of combination analgesics specifically designed for migraine relief. Its classification can be further detailed as follows:

  • Caffeine: A stimulant that enhances the effectiveness of analgesics and helps reduce headache severity.
  • Cyclizine Hydrochloride: An antihistamine that mitigates nausea and vomiting, which are common during migraine episodes.
  • Ergotamine Tartrate: A specific vasoconstrictor effective in treating acute migraine attacks by narrowing blood vessels in the brain.
Synthesis Analysis

Methods

The synthesis of Migril involves combining its three active ingredients, each derived from distinct chemical processes. The production typically adheres to pharmaceutical standards to ensure quality and efficacy.

Technical Details

  1. Caffeine is usually synthesized from xanthine derivatives through methylation processes.
  2. Cyclizine Hydrochloride is synthesized via a multi-step process involving the reaction of diphenylmethanol with 1-bromo-2-propanol, followed by cyclization.
  3. Ergotamine Tartrate is extracted from ergot alkaloids, specifically from the fungus Claviceps purpurea, through fermentation processes.

The final formulation involves precise measurements and mixing techniques to ensure uniform distribution of each active ingredient within the tablet.

Molecular Structure Analysis

Structure

The molecular structure of Migril can be analyzed through its individual components:

  • Caffeine: C8H10N4O2C_8H_{10}N_4O_2
  • Cyclizine Hydrochloride: C18H22N2HClC_{18}H_{22}N_2\cdot HCl
  • Ergotamine Tartrate: C33H43N5O5C4H6O6C_{33}H_{43}N_5O_5\cdot C_4H_6O_6

Data

The molecular weights of the components are approximately:

  • Caffeine: 194.19 g/mol
  • Cyclizine Hydrochloride: 294.84 g/mol
  • Ergotamine Tartrate: 565.59 g/mol
Chemical Reactions Analysis

Reactions

The reactions involved in synthesizing each component of Migril can be complex, often requiring multiple steps to achieve the desired purity and potency.

  1. Caffeine Synthesis: Involves methylation reactions that convert xanthine derivatives into caffeine.
  2. Cyclizine Hydrochloride Formation: This includes nucleophilic substitutions and cyclization reactions.
  3. Ergotamine Production: Extraction from fungal sources followed by purification processes like crystallization.

Technical Details

Each reaction must be carefully controlled regarding temperature, pH, and reaction time to optimize yield and minimize by-products.

Mechanism of Action

Process

Migril acts through a synergistic mechanism involving its three active ingredients:

  • Caffeine enhances the absorption and effectiveness of ergotamine.
  • Cyclizine Hydrochloride alleviates nausea, allowing patients to tolerate oral medication better.
  • Ergotamine Tartrate constricts dilated cranial blood vessels, which is crucial in alleviating migraine headaches.

Data

Clinical studies indicate that combinations such as those found in Migril can provide faster relief compared to single-agent therapies due to their complementary actions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White round tablets
  • Solubility: Each component has varying solubility profiles; caffeine is highly soluble in water, while ergotamine has lower solubility.

Chemical Properties

  • Stability: Migril tablets are stable under standard storage conditions but should be protected from moisture.
  • pH Range: The formulation maintains a neutral pH to optimize absorption.

Relevant data indicate that proper storage conditions significantly affect the shelf life and efficacy of Migril tablets.

Applications

Scientific Uses

Migril is primarily used in clinical settings for:

  • Treating acute migraine attacks
  • Managing associated symptoms such as nausea and vomiting
  • Providing rapid relief compared to monotherapy options

Research continues into optimizing formulations and understanding the pharmacokinetics of its components to enhance efficacy further and reduce side effects associated with migraine treatments.

Historical Development & Evolution of Migril in Migraine Therapeutics

Emergence of Ergot Alkaloid-Based Therapies in 20th-Century Neurology

The development of Migril® (ergotamine tartrate, cyclizine hydrochloride, caffeine hydrate) represents a pivotal chapter in neurology's shift from speculative migraine treatments to scientifically grounded therapeutics. Ergot alkaloids entered migraine therapeutics in 1926 when ergotamine was isolated and commercialized following independent clinical reports by Tzanck and Trautmann [1] [3]. This breakthrough emerged from centuries of erratic migraine management—from ancient Egyptian herbal poultices to 19th-century vasomotor theories—and coincided with Harold Wolff's vascular model of migraine that dominated mid-20th-century neurology. Wolff's research demonstrated ergotamine's capacity to constrict the temporal artery during migraine attacks, cementing the vascular theory and positioning ergotamine as the first specific antimigraine agent [1] [5].

The 1930s–1950s saw ergotamine become the cornerstone of acute migraine management, though bioavailability challenges limited its efficacy. A significant pharmacological advancement occurred in 1948 when researchers discovered that caffeine enhanced ergotamine's absorption and vasoconstrictive effects [1] [6]. This caffeine-ergotamine combination became the foundation upon which Migril would later build by adding the antiemetic component. By the 1960s, ergot derivatives faced competition from emerging prophylactic agents (e.g., beta-blockers), yet retained clinical relevance for acute attacks due to their unique mechanism of action [3] [7].

Table 1: Key Milestones in Ergot Alkaloid Therapeutics Leading to Migril's Development

YearDevelopmentSignificance
1926Isolation and clinical use of ergotamineFirst migraine-specific agent targeting vascular mechanisms [1]
1948Caffeine added to ergotamine formulationsEnhanced ergotamine solubility and absorption; established combination principle [1] [6]
1950sMethysergide introduced (later withdrawn)Validated serotonin pathway in migraine but caused retroperitoneal fibrosis [1]
1960sMigril formulation (ergotamine + caffeine + cyclizine)Addressed multifactorial migraine symptoms: pain, vasodilation, nausea [2]

Pharmacological Rationale for Polypharmaceutical Formulation (Ergotamine-Cyclizine-Caffeine Synergy)

Migril's therapeutic innovation resides in its deliberate polypharmacy targeting migraine's multifactorial pathophysiology—pain, vasodilation, and nausea—through three synergistic components:

  • Ergotamine Tartrate (2mg): This ergot alkaloid acts as a broad-spectrum receptor agonist with high affinity for serotonin (5-HT1B/1D), dopamine (D2), and alpha-adrenergic receptors. Its antimigraine action stems primarily from 5-HT1B/1D activation, causing cranial vasoconstriction of dilated meningeal vessels. Additionally, it inhibits the release of calcitonin gene-related peptide (CGRP)—a potent vasodilator and pain mediator elevated during migraine attacks—though this mechanism was only elucidated decades after Migril's introduction [1] [6] [7].

  • Caffeine Hydrate (100mg): Far more than a mere adjuvant, caffeine potentiates ergotamine through three mechanisms: (1) competitive antagonism of adenosine A2A receptors, augmenting cerebral vasoconstriction; (2) increased gastric acidity and altered ergotamine solubility to enhance oral bioavailability by approximately 40%; and (3) neuromodulatory effects that counter migraine-related somnolence and improve drug absorption kinetics [2] [4] [6].

  • Cyclizine Hydrochloride (50mg): This antihistamine (H1-receptor antagonist) targets migraine-associated nausea and vomiting by inhibiting the vestibular system and chemoreceptor trigger zone. Its inclusion recognized the neurogastric axis involvement in migraine, which affects up to 90% of patients. Cyclizine also possesses mild sedative properties that mitigate migraine-related photophobia and phonophobia [2] [4].

The triad creates a therapeutic cascade: caffeine accelerates ergotamine absorption and vasoactivity, ergotamine reverses vasodilation and inhibits CGRP release, while cyclizine manages the neuroautonomic symptoms that often limit oral medication efficacy during attacks. This multi-target approach preceded later migraine-specific agents by decades and offered a template for combination therapies [4] [6].

Table 2: Pharmacodynamic Synergy in Migril's Formulation

ComponentPrimary MechanismTherapeutic TargetContribution to Synergy
Ergotamine tartrate5-HT1B/1D agonist; α-adrenergic agonistVasoconstriction, CGRP suppressionFoundation: Reverses cerebral vasodilation
Caffeine hydrateAdenosine receptor antagonist; pH modulatorBioavailability enhancement; vasoconstrictionPotentiator: Boosts ergotamine absorption and efficacy
Cyclizine hydrochlorideH1 histamine receptor antagonistAntiemetic; vestibular stabilizationSymptom control: Enables oral dosing during nausea

Properties

CAS Number

86498-65-9

Product Name

Migril

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;1-benzhydryl-4-methylpiperazine;(2R,3R)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride

Molecular Formula

C96H109ClN16O18

Molecular Weight

1810.4 g/mol

InChI

InChI=1S/2C33H35N5O5.C18H22N2.C8H10N4O2.C4H6O6.ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);2-11,18H,12-15H2,1H3;4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t2*21-,25-,26+,27+,32-,33+;;;1-,2-;/m11..1./s1

InChI Key

BYJYIKWMABSTKJ-ZNYNAASMSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O.Cl

Synonyms

migral
Migril

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O.Cl

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.